8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the bromination of 7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Butoxy-6-nitro-2-phenyl-4H-chromen-4-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Bromo-6-nitro-2-phenyl-4H-chromen-4-one: Lacks the butoxy group, affecting its solubility and interaction with biological targets.
8-Bromo-7-butoxy-2-phenyl-4H-chromen-4-one: Lacks the nitro group, which may influence its electronic properties and reactivity.
Uniqueness
8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of the bromine, butoxy, and nitro groups, which collectively contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
135878-77-2 |
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Molecular Formula |
C19H16BrNO5 |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
8-bromo-7-butoxy-6-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H16BrNO5/c1-2-3-9-25-19-14(21(23)24)10-13-15(22)11-16(26-18(13)17(19)20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |
InChI Key |
WOPWCAUGPXVIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=O)C=C(OC2=C1Br)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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